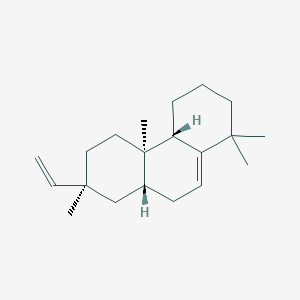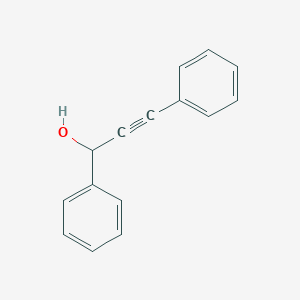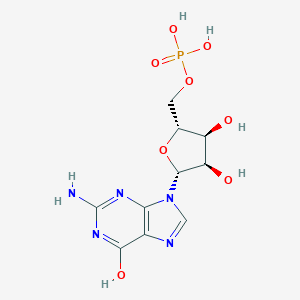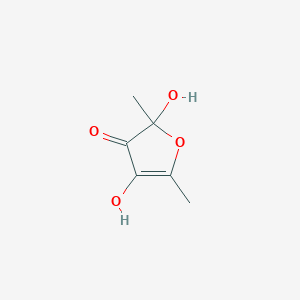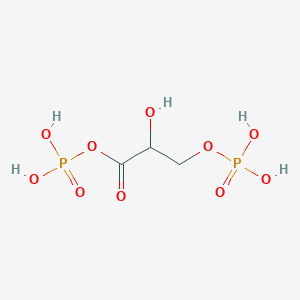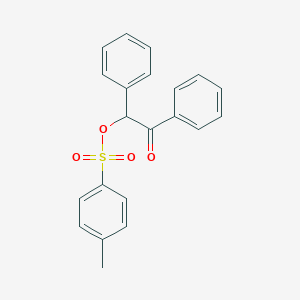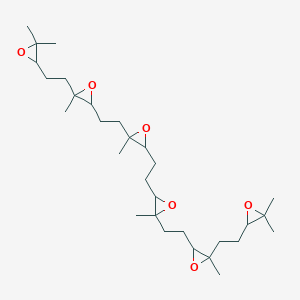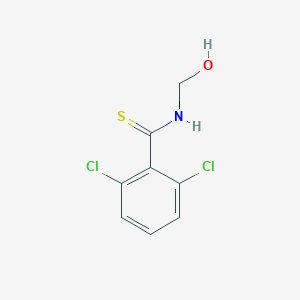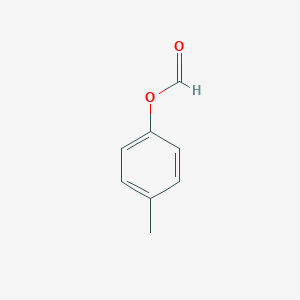
Formic acid, 4-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid, 4-methylphenyl ester, also known as p-tolyl formate, is an organic compound that is commonly used in organic synthesis. It is a clear liquid that has a sweet, fruity odor and is soluble in most organic solvents. The compound is widely used in various fields, including pharmaceuticals, flavors, and fragrances.
Wirkmechanismus
The mechanism of action of formic acid, 4-methylphenyl ester is not well understood. However, it is believed that the compound acts as a nucleophile in various reactions, such as esterification and acylation. It can also act as a reducing agent in certain reactions. The compound is typically used in catalytic amounts, and its role is to facilitate the reaction rather than to be consumed in the reaction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of formic acid, 4-methylphenyl ester. However, it is not known to have any significant toxic effects on humans or animals. The compound is generally considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Formic acid, 4-methylphenyl ester has several advantages for use in laboratory experiments. It is readily available and inexpensive, making it a cost-effective reagent for various reactions. The compound is also easy to handle and store, and it has a long shelf life. However, the compound has some limitations, such as its limited solubility in water and its limited reactivity in some reactions.
Zukünftige Richtungen
There are several future directions for the use of formic acid, 4-methylphenyl ester in scientific research. One potential application is in the development of new pharmaceuticals. The compound can be used as an intermediate in the synthesis of various drugs, and its reactivity and selectivity can be optimized for specific reactions. Another potential application is in the development of new fragrances. The compound can be used as a raw material for the production of various fragrances, and its properties can be tailored to create new and unique scents. Finally, the compound can be used in the development of new catalysts for various reactions. Its reactivity and selectivity can be optimized for specific reactions, and it can be used in combination with other catalysts to create new and more efficient catalytic systems.
Conclusion
Formic acid, 4-methylphenyl ester is a versatile compound that has many applications in scientific research. It is widely used in organic synthesis, pharmaceuticals, and fragrances. The compound is easy to handle and store, and it has a long shelf life. Its reactivity and selectivity can be optimized for specific reactions, making it a valuable tool for researchers. There are several future directions for the use of this compound in scientific research, including the development of new pharmaceuticals, fragrances, and catalysts.
Synthesemethoden
Formic acid, 4-methylphenyl ester can be synthesized by the reaction of p-toluidine with formic acid in the presence of a catalyst. The reaction takes place at a temperature of 100-120°C for several hours, and the product is obtained by distillation. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Formic acid, 4-methylphenyl ester is commonly used in organic synthesis as a reagent for various reactions, including esterification, acylation, and reduction. It is also used as an intermediate in the synthesis of various pharmaceuticals, such as antihistamines, antipsychotics, and anticonvulsants. In addition, the compound is used in the fragrance industry as a raw material for the production of various fragrances.
Eigenschaften
CAS-Nummer |
1864-97-7 |
|---|---|
Produktname |
Formic acid, 4-methylphenyl ester |
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
(4-methylphenyl) formate |
InChI |
InChI=1S/C8H8O2/c1-7-2-4-8(5-3-7)10-6-9/h2-6H,1H3 |
InChI-Schlüssel |
NEIANUMOAXBNRT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC=O |
Kanonische SMILES |
CC1=CC=C(C=C1)OC=O |
Andere CAS-Nummern |
1864-97-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



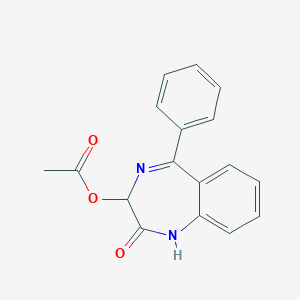
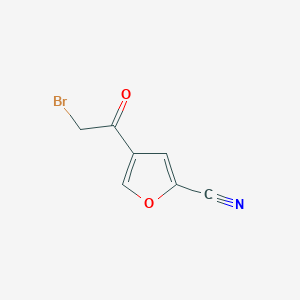
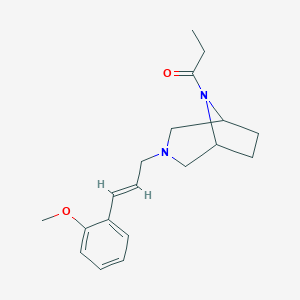
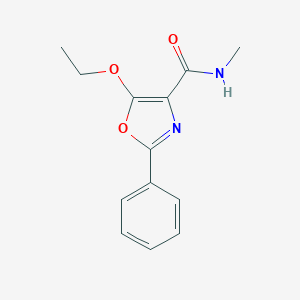
![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)
